molecular formula C22H21N3O B12941901 3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one

3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one

Cat. No.: B12941901
M. Wt: 343.4 g/mol
InChI Key: BGTROITZIZTULY-NBVRZTHBSA-N
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Description

3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivativesThe structure of this compound includes an indolin-2-one core, which is a common scaffold in many biologically active molecules, and a piperidine moiety, which is often associated with enhanced pharmacological properties .

Preparation Methods

The synthesis of 3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one typically involves a multi-step process. One common synthetic route starts with the preparation of the indolin-2-one core, which can be achieved through the cyclization of isatin derivatives. The piperidine moiety is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the methylene bridge, which connects the indolin-2-one and piperidine units. This can be accomplished through a condensation reaction using appropriate aldehydes or ketones under basic conditions .

Chemical Reactions Analysis

3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives with altered biological activities.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives with different pharmacological properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles. .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: The compound has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. .

    Medicine: Due to its biological activities, the compound is being investigated as a potential therapeutic agent. .

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes. .

Mechanism of Action

The mechanism of action of 3-((2-(Piperidin-1-yl)-1H-indol-3-yl)methylene)indolin-2-one involves its interaction with various molecular targets and pathways. The compound has been shown to bind to DNA and proteins, leading to the inhibition of essential cellular processes. For example, it can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can bind to proteins involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

(3E)-3-[(2-piperidin-1-yl-1H-indol-3-yl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C22H21N3O/c26-22-18(16-9-3-5-11-20(16)24-22)14-17-15-8-2-4-10-19(15)23-21(17)25-12-6-1-7-13-25/h2-5,8-11,14,23H,1,6-7,12-13H2,(H,24,26)/b18-14+

InChI Key

BGTROITZIZTULY-NBVRZTHBSA-N

Isomeric SMILES

C1CCN(CC1)C2=C(C3=CC=CC=C3N2)/C=C/4\C5=CC=CC=C5NC4=O

Canonical SMILES

C1CCN(CC1)C2=C(C3=CC=CC=C3N2)C=C4C5=CC=CC=C5NC4=O

Origin of Product

United States

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